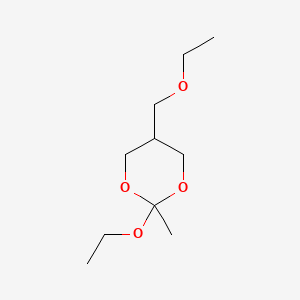
Ethyl 4-chloro-2-methoxypyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-chloro-2-methoxypyridine-3-carboxylate is an organic compound belonging to the pyridine family It is characterized by the presence of a chloro group at the 4th position, a methoxy group at the 2nd position, and an ethyl ester group at the 3rd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-2-methoxypyridine-3-carboxylate typically involves the esterification of 4-chloro-2-methoxypyridine-3-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl 4-chloro-2-methoxypyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 4th position can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
Ethyl 4-chloro-2-methoxypyridine-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Agricultural Chemistry: It can be used in the synthesis of agrochemicals, such as herbicides and pesticides.
Material Science: It is employed in the preparation of functional materials with specific properties.
作用机制
The mechanism of action of Ethyl 4-chloro-2-methoxypyridine-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets, while the ester group can affect its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
Ethyl 4-chloro-3-methoxypyridine-2-carboxylate: Similar structure but with different positions of the methoxy and ester groups.
Methyl 4-chloro-2-methoxypyridine-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-bromo-2-methoxypyridine-3-carboxylate: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the chloro group at the 4th position and the methoxy group at the 2nd position provides distinct electronic and steric effects, making it a valuable compound in various chemical transformations and applications.
属性
分子式 |
C9H10ClNO3 |
|---|---|
分子量 |
215.63 g/mol |
IUPAC 名称 |
ethyl 4-chloro-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-6(10)4-5-11-8(7)13-2/h4-5H,3H2,1-2H3 |
InChI 键 |
GQZWNNNSIOOACN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=CN=C1OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)

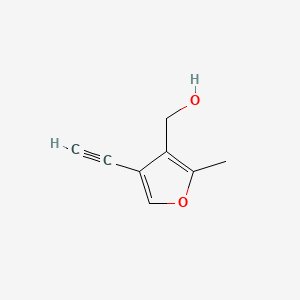
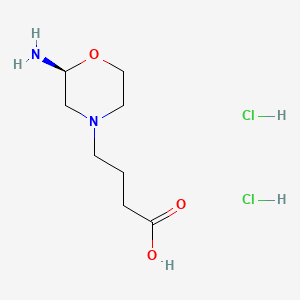
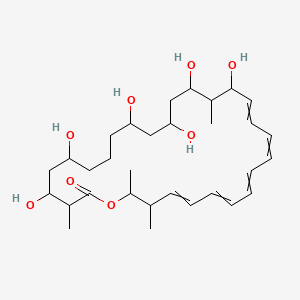
![2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]anilino]ethyl acetate](/img/structure/B13836916.png)
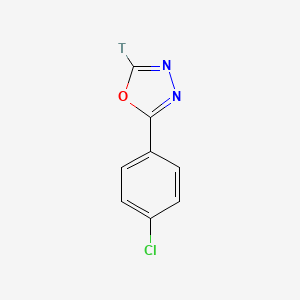
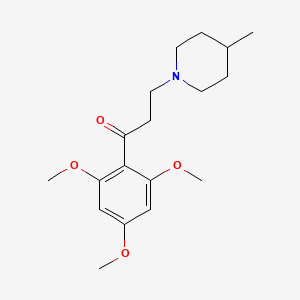


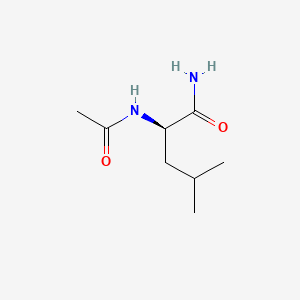
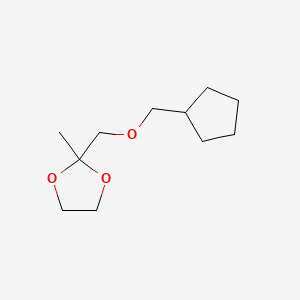
![4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6h-benzofuro[3a,3,2-ef][2]benzazepin-6-one](/img/structure/B13836963.png)
